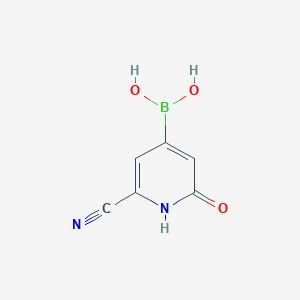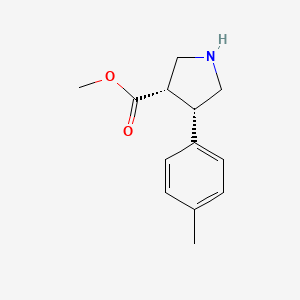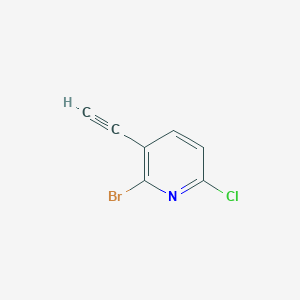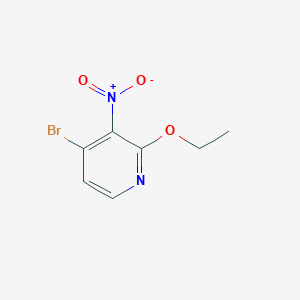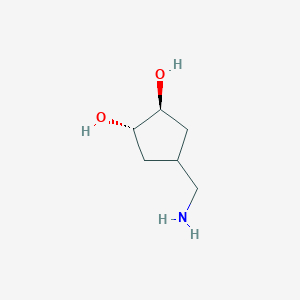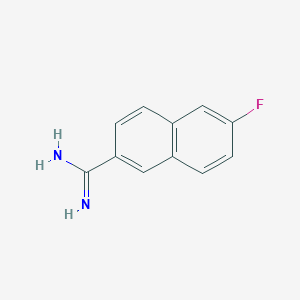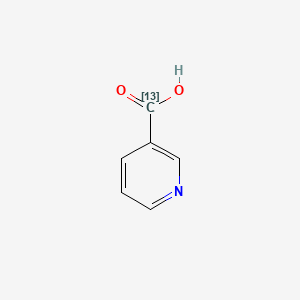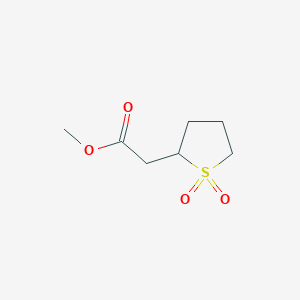
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is an organic compound with the molecular formula C₇H₁₂O₄S. It is a derivative of tetrahydrothiophene, featuring a sulfone group and an ester functional group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:
Starting Material: Tetrahydrothiophene.
Oxidation: The tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) to form the sulfone derivative.
Esterification: The sulfone derivative is then reacted with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of oxidation and esterification can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters.
Aplicaciones Científicas De Investigación
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting sulfone-containing drugs.
Biological Studies: It serves as a probe to study enzyme mechanisms and metabolic pathways involving sulfone groups.
Industrial Chemistry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and metabolic pathways. The ester group can undergo hydrolysis, releasing the active sulfone derivative, which can then interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A similar compound with a different ring structure.
Methyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate: Another sulfone-containing ester with different functional groups.
Uniqueness
Methyl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to its specific combination of a sulfone group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both synthetic and biological research.
Propiedades
IUPAC Name |
methyl 2-(1,1-dioxothiolan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)5-6-3-2-4-12(6,9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRXZURMRNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

